3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one
Description
This quinazolinone derivative features a 3,4-dihydroquinazolin-4-one core substituted with three distinct functional groups:
- 2H-1,3-Benzodioxol-5-ylmethyl: A methylene-linked benzodioxole moiety, which may enhance lipophilicity and influence π-π stacking interactions.
- Morpholin-4-yl: A morpholine ring at position 6, likely improving solubility and modulating pharmacokinetic properties.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN3O5S/c29-20-4-2-19(3-5-20)24(33)16-38-28-30-23-7-6-21(31-9-11-35-12-10-31)14-22(23)27(34)32(28)15-18-1-8-25-26(13-18)37-17-36-25/h1-8,13-14H,9-12,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADRSVLFLCODDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC5=C(C=C4)OCO5)SCC(=O)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the quinazolinone core, followed by the introduction of the benzodioxole, fluorophenyl, and morpholine groups through various coupling reactions. Common reagents used in these steps include palladium catalysts for cross-coupling reactions and sulfur-containing reagents for thiol-ene reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, tailoring the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing groups, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential as a bioactive molecule can be explored. Its quinazolinone core is known for various biological activities, including anticancer and antimicrobial properties.
Medicine
In medicinal chemistry, 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can be investigated for its therapeutic potential. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its functional groups can be tailored to create polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The quinazolinone core may bind to enzymes or receptors, modulating their activity. The benzodioxole and fluorophenyl groups can enhance binding affinity and specificity, while the morpholine group may improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Key Insights:
- Halogen Effects : Chlorine and fluorine substituents (e.g., ) influence crystal packing and intermolecular interactions, with fluorinated analogs often exhibiting improved metabolic stability .
- Heterocyclic Variations : Replacement of benzodioxole (target compound) with oxadiazole () or pyrazole () alters steric and electronic profiles, impacting target binding .
- Morpholine vs. Other Groups: Morpholin-4-yl (target) may enhance solubility compared to non-polar substituents like chlorobenzyl () .
Bioactivity and Molecular Similarity
- Bioactivity Clustering: Compounds with structural similarities (e.g., shared quinazolinone cores) often cluster by bioactivity profiles, suggesting analogous modes of action (e.g., kinase inhibition) .
- Tanimoto Similarity: Using US-EPA’s threshold (Tanimoto score >0.8), the target compound’s closest analogs likely include fluorinated quinazolinones with morpholine or benzodioxole groups .
- Docking Efficiency : Chemical space docking () indicates that substituent filtering (e.g., prioritizing morpholine or benzodioxole) enriches for high-scoring compounds in virtual screens, though some analogs may be overlooked due to stringent filtering .
Research Findings and Implications
Structural and Electronic Comparisons
- Crystal Packing : Halogen substituents (Cl, F) in isostructural compounds () induce subtle conformational adjustments, impacting solubility and crystallinity .
- Electronic Effects : Fluorine’s electron-withdrawing nature (target compound) may enhance binding to electrophilic pockets in target proteins compared to methoxy or chloro groups .
- QSAR Relevance : Topological descriptors (e.g., van der Waals volume) and electronic parameters (e.g., dipole moment) differentiate the target compound from analogs, guiding predictive modeling .
Biological Activity
The compound 3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one (referred to as Compound A) is a complex organic molecule with potential therapeutic applications. Its structural components suggest interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Chemical Structure and Properties
The molecular formula of Compound A is , with a molecular weight of 488.52 g/mol. The compound features a benzodioxole moiety , a fluorophenyl group , and a morpholine ring , which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Weight | 488.52 g/mol |
| Molecular Formula | C25H20N4O5S |
| LogP | 5.7891 |
| Polar Surface Area | 80.744 Ų |
| Hydrogen Bond Acceptors | 9 |
Compound A's mechanism of action is hypothesized to involve multiple pathways:
- Enzyme Inhibition : The presence of the morpholine and sulfur-containing groups may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Binding : The benzodioxole and fluorophenyl groups may enhance binding affinity to specific receptors involved in cell signaling pathways, influencing cellular responses.
Anticancer Properties
Recent studies have indicated that similar compounds in the quinazolinone family exhibit significant anticancer activity. For instance, screening of related compounds against various cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis. Compound A's structure suggests it may share these properties due to its ability to interfere with cellular signaling pathways critical for tumor growth.
Antimicrobial Activity
Compounds containing similar functional groups have demonstrated antimicrobial properties against both bacterial and fungal pathogens. The sulfonamide moiety in Compound A is particularly noteworthy as sulfonamides are known for their broad-spectrum antimicrobial activity.
Case Studies
- Anticancer Screening : In a study published by Walid Fayad et al., several analogs were screened against multicellular spheroids, revealing that compounds with similar structural features to Compound A significantly reduced tumor viability by inducing apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Research on related piperidine derivatives showed promising antimicrobial activity against strains such as Xanthomonas axonopodis and Fusarium solani. These studies suggest that modifications in the benzodioxole structure can enhance efficacy against microbial infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
